Methyl[1-(methylsulfanyl)butan-2-yl]amine
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Overview
Description
Methyl[1-(methylsulfanyl)butan-2-yl]amine is an organic compound with the molecular formula C6H15NS It is a secondary amine characterized by the presence of a methylsulfanyl group attached to a butan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(methylsulfanyl)butan-2-yl]amine typically involves the alkylation of a secondary amine with an appropriate alkyl halide. One common method is the reaction of methylamine with 1-(methylsulfanyl)butan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(methylsulfanyl)butan-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
Methyl[1-(methylsulfanyl)butan-2-yl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[1-(methylsulfanyl)butan-2-yl]amine involves its interaction with molecular targets such as enzymes and receptors. The presence of the methylsulfanyl group can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Methyl[1-(methylsulfanyl)butan-2-yl]amine can be compared with other secondary amines that have similar structures but different substituents. Some similar compounds include:
- Methyl[1-(ethylsulfanyl)butan-2-yl]amine
- Methyl[1-(propylsulfanyl)butan-2-yl]amine
- Methyl[1-(butylsulfanyl)butan-2-yl]amine
The uniqueness of this compound lies in the specific properties imparted by the methylsulfanyl group, which can affect its reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
N-methyl-1-methylsulfanylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS/c1-4-6(7-2)5-8-3/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPYPWJIRZXMOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSC)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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